molecular formula C18H29N5O B2671051 N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]cyclohexanecarboxamide CAS No. 1448076-69-4

N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]cyclohexanecarboxamide

Cat. No.: B2671051
CAS No.: 1448076-69-4
M. Wt: 331.464
InChI Key: XTXLXFUMMXZLIL-UHFFFAOYSA-N
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Description

N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]cyclohexanecarboxamide is a synthetic compound with a complex structure that includes a pyrimidine ring substituted with dimethyl and methylpiperazinyl groups, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The final step involves the coupling of the pyrimidine derivative with cyclohexanecarboxylic acid or its derivatives to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents. The process may also involve automated synthesis and purification systems to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products .

Mechanism of Action

The mechanism of action of N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to the modulation of cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with various substituents, such as:

Uniqueness

N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]cyclohexanecarboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O/c1-13-16(21-17(24)15-7-5-4-6-8-15)14(2)20-18(19-13)23-11-9-22(3)10-12-23/h15H,4-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXLXFUMMXZLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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